1-(Beta-D-ribofuranosyl)-5-nitropyridine-2-one is a chemical compound with the molecular formula CHNO and a molecular weight of 272.21 g/mol. This compound is classified as a nucleoside analog, which is a type of molecule that mimics the structure of nucleosides, the building blocks of nucleic acids like DNA and RNA. Nucleoside analogs are often utilized in research and therapeutic applications due to their ability to interfere with nucleic acid synthesis and function.
The compound is derived from ribofuranose, a sugar component of nucleotides, and pyridine, a basic heterocyclic organic compound. Its classification as a nucleoside analog positions it within the broader category of compounds used for medicinal chemistry, particularly in the development of antiviral and anticancer agents. The presence of the nitro group at the 5-position on the pyridine ring enhances its stability and biological activity.
The synthesis of 1-(Beta-D-ribofuranosyl)-5-nitropyridine-2-one typically involves a glycosylation reaction where a ribofuranosyl donor is reacted with a pyridine derivative. This process can be achieved through several methods:
The specific conditions for these reactions (e.g., temperature, solvent choice, catalysts) can significantly affect yield and purity. For instance, using an acid catalyst during glycosylation can enhance reaction rates but may also lead to side reactions if not carefully controlled .
The molecular structure of 1-(Beta-D-ribofuranosyl)-5-nitropyridine-2-one features:
1-(Beta-D-ribofuranosyl)-5-nitropyridine-2-one can participate in various chemical reactions:
These reactions are critical for modifying the compound for various applications in medicinal chemistry.
The mechanism of action for 1-(Beta-D-ribofuranosyl)-5-nitropyridine-2-one primarily involves its role as a nucleoside analog:
This mechanism allows for potential therapeutic applications in antiviral and anticancer treatments.
Relevant data analyses indicate that variations in pH can significantly influence its stability and reactivity profiles.
1-(Beta-D-ribofuranosyl)-5-nitropyridine-2-one has several scientific uses:
The synthesis of 1-(β-D-ribofuranosyl)-5-nitropyridine-2-one relies on strategically functionalized carbohydrate precursors. The most efficient route involves the condensation of 2,3,5-tri-O-benzyl-D-ribono-1,4-lactone with halogenated pyridine derivatives, such as 2-(benzyloxy)-5-bromopyridine. This reaction proceeds under anhydrous conditions with organometallic catalysts (e.g., n-butyllithium), facilitating nucleophilic addition at the C1 position of the lactone. The resultant lactol intermediate undergoes in situ reduction using triethylsilane and boron trifluoride diethyl etherate to achieve 1′-deoxygenation, critical for C-nucleoside formation. Subsequent hydrogenolysis over palladium on carbon removes benzyl protecting groups, yielding the target compound with exclusive β-configuration. This method achieves approximately 62% overall yield and demonstrates superior stereoselectivity compared to traditional glycosylation methods [1] [4].
Table 1: Key Synthetic Routes for 1-(β-D-Ribofuranosyl)-5-nitropyridine-2-one
Method | Key Reagents | Stereoselectivity | Overall Yield |
---|---|---|---|
Lactone Condensation | 2,3,5-tri-O-benzyl-D-ribono-1,4-lactone, 5-bromopyridine derivative | β-anomer exclusive | ~62% |
Stannic Chloride Glycosidation | 1-O-Acetyl ribose, 5-nitropyridin-2-one | Moderate β-selectivity | ~35% |
While Heck coupling is not explicitly documented for this specific nitropyridone nucleoside, its applicability in analogous C-nucleoside syntheses warrants discussion. This palladium-catalyzed arylation typically employs 1-halo-ribofuranosyl donors and unsaturated pyridine systems. For 5-nitropyridin-2-one systems, the electron-withdrawing nitro group potentially facilitates oxidative addition but may necessitate tailored phosphine ligands (e.g., tri-o-tolylphosphine) to preserve stereocontrol. Critical parameters include:
The deoxygenation of the lactol intermediate is pivotal for C–C glycosidic bond formation. Triethylsilane in the presence of Lewis acids (BF₃·OEt₂) selectively reduces the anomeric hydroxyl without disturbing ester-protecting groups. Alternative deoxygenation agents include:
X-ray crystallography reveals that 1-(β-D-ribofuranosyl)-5-nitropyridine-2-one adopts an anti conformation across the glycosidic bond in the solid state, with torsion angles χ(CN) = −15.5° to −18.9°. This places the pyridin-2-one ring perpendicular to the ribose plane, minimizing steric clash between the heterocycle and hydroxyl groups. Nuclear magnetic resonance studies in dimethyl sulfoxide-d₆ confirm this anti preference persists in solution:
Divergences emerge between crystalline and solvated states. X-ray diffraction identifies a rigid C3′-endo-C2′-exo ribose pucker [(32)T], stabilized by intramolecular C6–H⋯O5′ hydrogen bonding. Conversely, nuclear magnetic resonance in aqueous solution shows dynamic equilibrium between North (C3′-endo) and South (C2′-endo) conformers:
Table 2: Conformational Parameters of 1-(β-D-Ribofuranosyl)-5-nitropyridine-2-one
Parameter | Solid State (X-ray) | Solution (Nuclear Magnetic Resonance) |
---|---|---|
Glycosidic Torsion (χ) | −15.5° to −18.9° (anti) | −20° ± 5° (anti) |
Ribose Pucker | C3′-endo-C2′-exo [(32)T] | C2′-endo/C3′-endo equilibrium |
C4′–C5′ Torsion | gauche-gauche (g⁺) | gauche-gauche (g⁺) |
Key Stabilizing Interaction | C6–H⋯O5′ hydrogen bond | Solvent hydrogen bonding to nitro group |
The synthesis and conformational analysis of 1-(β-D-ribofuranosyl)-5-nitropyridine-2-one exemplify how strategic protection schemes and spectroscopic validation enable precise stereocontrol in C-nucleoside chemistry. The compound’s conformational rigidity makes it a valuable scaffold for probing nucleoside-processing enzymes or designing targeted therapeutics [3] [4] [1].
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.:
CAS No.: 25309-44-8